3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Catalog No.
S11584047
CAS No.
5092-57-9
M.F
C17H20N2O3S
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

CAS Number

5092-57-9

Product Name

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

IUPAC Name

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O3S/c18-23(21,22)16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,19,20)(H2,18,21,22)

InChI Key

CVIRQGLZBAQKTE-UHFFFAOYSA-N

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is an organic compound characterized by its complex structure, which includes a propanamide backbone, a phenyl group, and a sulfonamide moiety. The compound's molecular formula is C19H24N2O3S, indicating the presence of nitrogen, oxygen, and sulfur in its structure. This compound is part of a broader class of sulfonamide derivatives known for their diverse biological activities and potential therapeutic applications.

  • Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield corresponding amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, utilizing reagents such as halogens or nitrating agents under acidic conditions.

These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced properties.

The biological activity of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates, which can disrupt various biochemical pathways. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in treating pain and inflammation.

The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves the following steps:

  • Formation of Intermediate Compounds: The reaction begins with 3-phenylpropanoyl chloride reacting with 4-aminobenzenesulfonamide under controlled conditions.
  • Reaction Conditions: This reaction is generally conducted in an organic solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the process.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide has several applications across different fields:

  • Pharmaceutical Research: It is investigated for its potential as an enzyme inhibitor and for its therapeutic effects in treating various diseases.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: It is used in studies exploring enzyme interactions and mechanisms of action.

Studies on the interactions of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide with biological targets reveal its mechanism of action. The sulfonamide group forms strong hydrogen bonds with active sites on enzymes, effectively inhibiting their activity. This inhibition can lead to significant biochemical effects, including modulation of inflammatory responses.

Several compounds share structural similarities with 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,3-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamideContains two phenyl rings and a sulfonamide groupEnhanced hydrophobic interactions due to additional phenyl ring
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamideLacks the additional phenyl groupFocused on different hydrophobic properties
3-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamideFeatures a methanesulfonyl groupDifferent reactivity due to methanesulfonyl presence

The uniqueness of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide lies in its combination of structural features that confer specific chemical and biological properties. Its ability to participate in diverse reactions and exhibit varied biological activities makes it a valuable compound for further research and application development.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

332.11946368 g/mol

Monoisotopic Mass

332.11946368 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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